

# Pharmacological properties of encorafenib

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## Compound of Interest

Compound Name: *Encorafenib*

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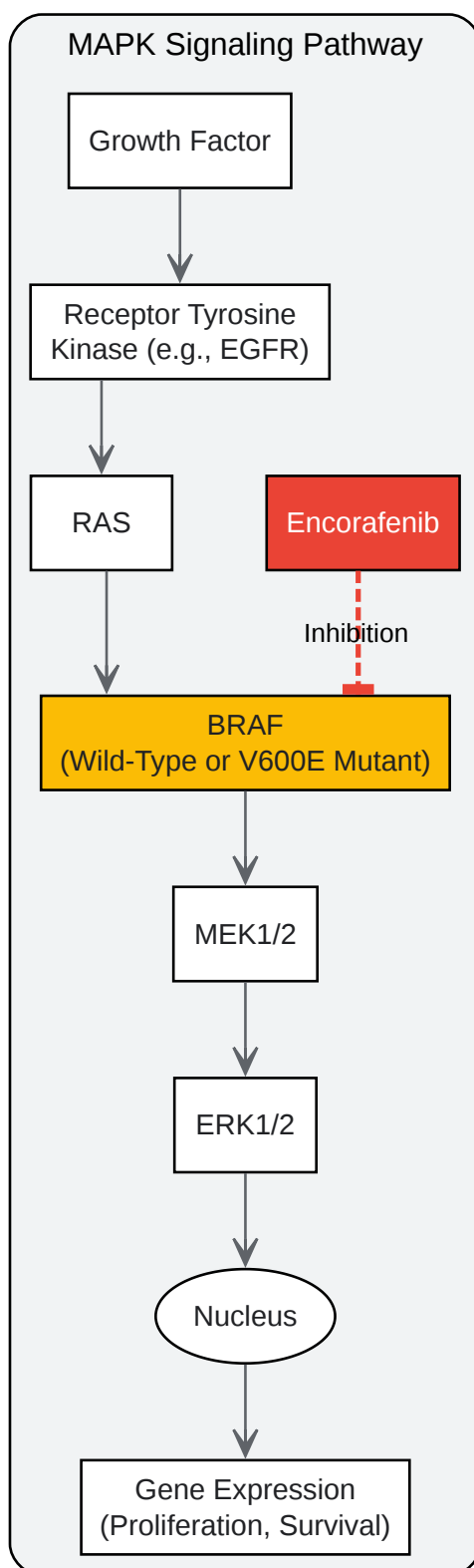
An In-depth Technical Guide on the Pharmacological Properties of **Encorafenib**

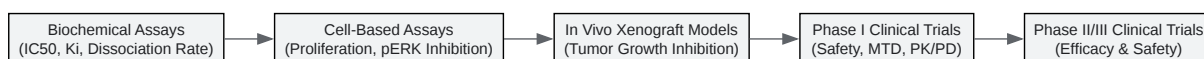
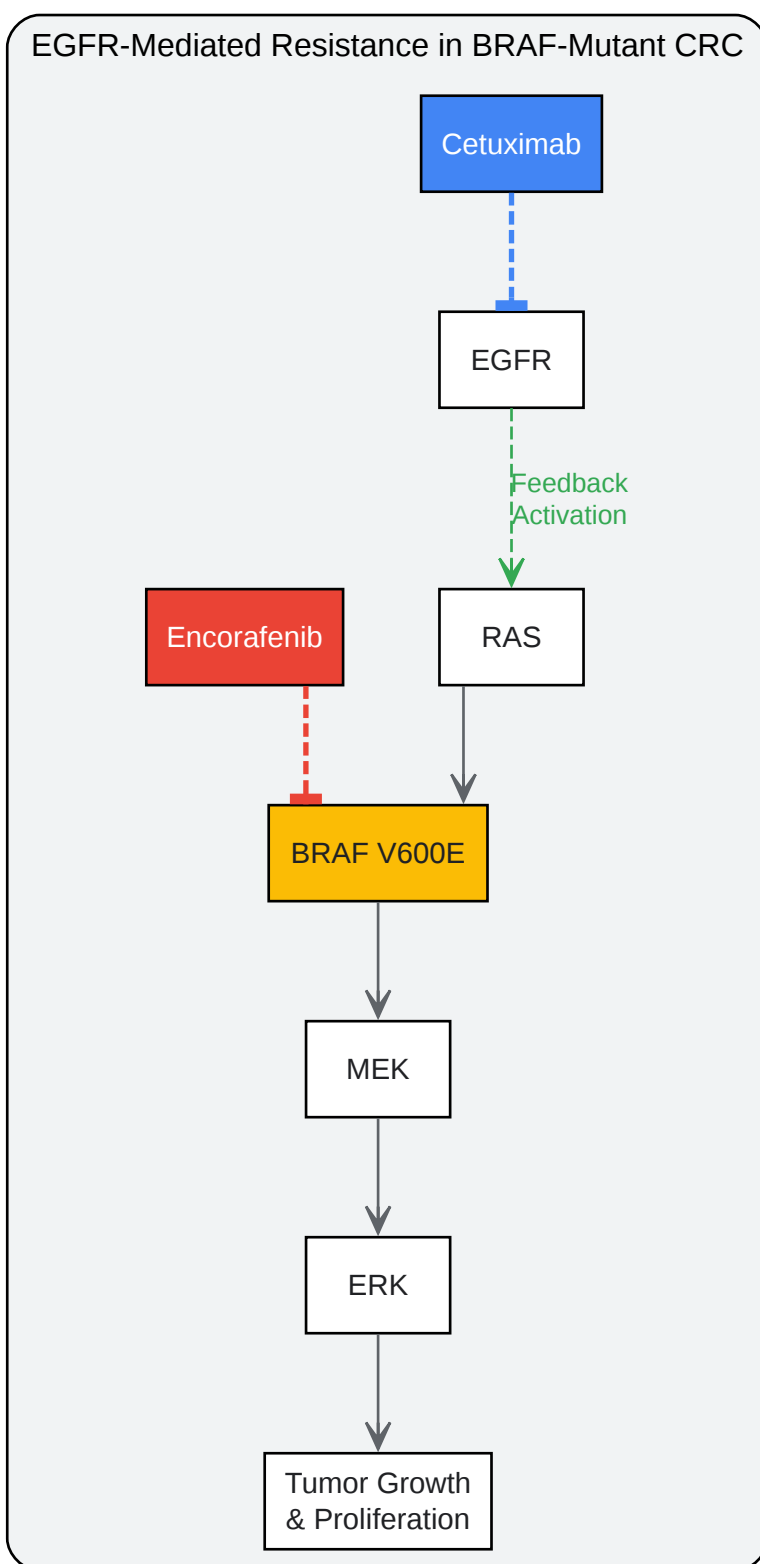
## Introduction

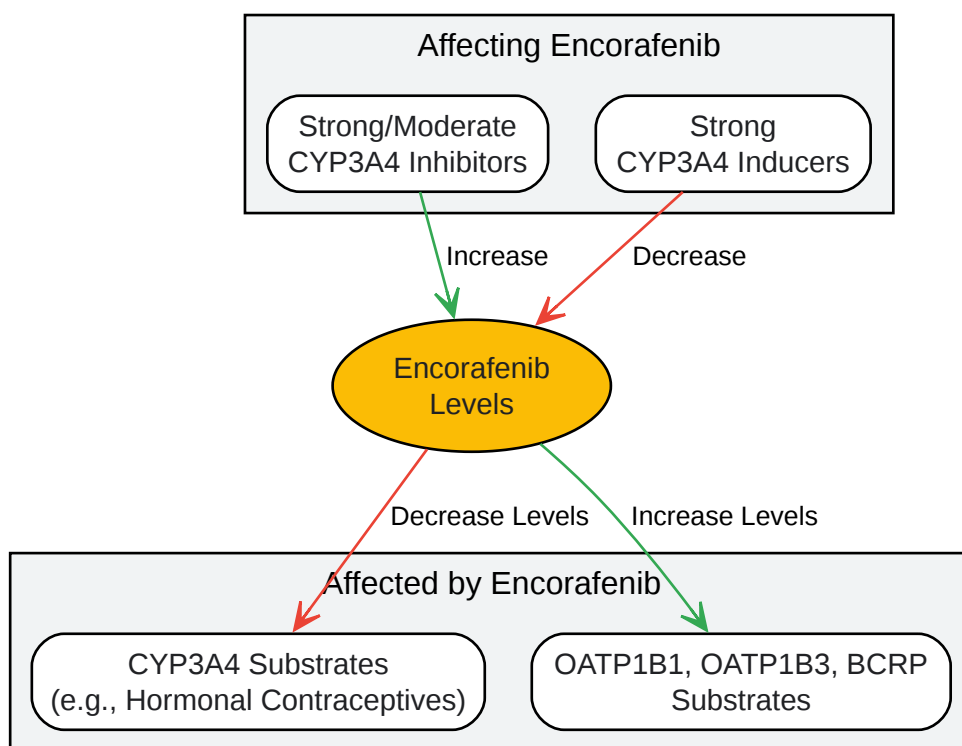
**Encorafenib** (trade name Braftovi®) is a potent, highly selective, ATP-competitive small molecule inhibitor of the RAF kinase family, which is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival, and are a key driver in approximately 50% of metastatic melanomas and 10-15% of colorectal cancers (CRCs).[5][6][7][8] **Encorafenib** is approved for the treatment of BRAF V600E or V600K-mutant unresectable or metastatic melanoma in combination with the MEK inhibitor binimetinib, and for BRAF V600E-mutant metastatic CRC in combination with the EGFR inhibitor cetuximab.[1][4][9] This guide provides a detailed overview of the pharmacological properties of **encorafenib**, tailored for researchers and drug development professionals.

## Mechanism of Action

**Encorafenib** targets the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway).[6] In normal cellular function, this pathway regulates cell division, differentiation, and secretion. Mutations in the BRAF gene can lead to constitutively activated BRAF kinases that stimulate tumor cell growth.[1][10] **Encorafenib** inhibits BRAF V600E, as well as wild-type BRAF and CRAF.[1][6][10] By inhibiting the kinase activity of BRAF, **encorafenib** blocks the downstream phosphorylation of MEK and ERK, which in turn down-regulates CyclinD1, leading to a G1 phase cell cycle arrest and suppression of tumor cell proliferation.[2][11]







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